REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:27][CH2:26][N:5]2[C:6]3[CH:25]=[CH:24][CH:23]=[CH:22][C:7]=3[CH2:8][N:9]3[C:17]4[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=4[C:11]([C:18]([O:20][CH3:21])=[O:19])=[C:10]3[CH:4]2[CH2:3]1.[ClH:28]>CO>[ClH:28].[CH3:1][N:2]1[CH2:27][CH2:26][N:5]2[C:6]3[CH:25]=[CH:24][CH:23]=[CH:22][C:7]=3[CH2:8][N:9]3[C:17]4[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=4[C:11]([C:18]([O:20][CH3:21])=[O:19])=[C:10]3[CH:4]2[CH2:3]1 |f:3.4|
|
Name
|
|
Quantity
|
2.37 kg
|
Type
|
reactant
|
Smiles
|
CN1CC2N(C3=C(CN4C2=C(C=2C=CC=CC24)C(=O)OC)C=CC=C3)CC1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
870 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 L
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
while stirring overnight
|
Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
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Type
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TEMPERATURE
|
Details
|
The reaction mixture is maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
The suspension is filtered
|
Type
|
WASH
|
Details
|
the solid hydrochloride is washed with methanol (2×500 ml)
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Type
|
CUSTOM
|
Details
|
dried (18 hours, 80°/0.1 mm Hg)
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
The obtained compound is added
|
Type
|
STIRRING
|
Details
|
the mixture is stirred
|
Type
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TEMPERATURE
|
Details
|
at reflux until solution
|
Type
|
CUSTOM
|
Details
|
(20 minutes)
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
STIRRING
|
Details
|
the mixture is stirred overnight at 15°
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5°
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the collected solid is washed with water (1 L)
|
Type
|
CUSTOM
|
Details
|
The product is dried (6 hours, 80°/3 mm Hg; 30 hours, 100°/0.1 mm Hg)
|
Duration
|
30 h
|
Type
|
CUSTOM
|
Details
|
dried further (15 hours, 110°/0.1 mm Hg)
|
Duration
|
15 h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CN1CC2N(C3=C(CN4C2=C(C=2C=CC=CC24)C(=O)OC)C=CC=C3)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |